molecular formula C6H7BrN2O B1450931 5-Bromo-2,6-dimethylpyrimidin-4-ol CAS No. 858269-28-0

5-Bromo-2,6-dimethylpyrimidin-4-ol

Cat. No. B1450931
M. Wt: 203.04 g/mol
InChI Key: ZXYNLEUXPBAEIL-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dimethylpyrimidin-4-ol is a chemical compound with the molecular formula C6H7BrN2O . It’s used in laboratory settings .


Molecular Structure Analysis

The molecular weight of 5-Bromo-2,6-dimethylpyrimidin-4-ol is 203.04 g/mol. The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

  • Summary of the Application: Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives is important in medicinal chemistry . A novel compound was synthesized under microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .
  • Methods of Application or Experimental Procedures: The novel compound was synthesized under microwave irradiation . It was easily purified, obtained in moderate yield (70%), and fully characterized by UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
  • Results or Outcomes: The novel compound was obtained as a yellow solid (0.1300 g, 70%); m.p.: 129–130 °C (cold EtOH); [α]25D = +40° (c = 0.33, CHCl3); Rf (n-hexane:ethyl acetate 1:2) = 0.5; UV-Vis (MeOH) λmax = 303 nm; ε303 = 2007 L mol−1 cm−1 .

Safety And Hazards

Safety data sheets for similar compounds suggest that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle these compounds with appropriate protective equipment and in a well-ventilated area .

Future Directions

One study discusses the electron-induced decomposition of a similar compound, 5-Bromo-4-thiouracil . This research could potentially inform future studies on 5-Bromo-2,6-dimethylpyrimidin-4-ol and its derivatives.

properties

IUPAC Name

5-bromo-2,4-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYNLEUXPBAEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662354
Record name 5-Bromo-2,6-dimethylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,6-dimethylpyrimidin-4-ol

CAS RN

858269-28-0
Record name 5-Bromo-2,6-dimethylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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